tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate

Pyrazole Regiochemistry Theoretical Chemistry Thermodynamic Stability

Select this specific 5-nitro-3-Boc regioisomer for reproducible synthetic outcomes. Unlike the 3-nitro regioisomer (CAS 948573-72-6), this substitution pattern enables intramolecular cyclization, unobstructed metal coordination at N2, and orthogonal Boc deprotection to access 3-amino-5-nitropyrazole. Essential for kinase inhibitor and agrochemical programs where regioisomeric purity governs target binding and regulatory compliance. ≥95% purity ensures reliable stoichiometry in multi-step sequences.

Molecular Formula C9H14N4O4
Molecular Weight 242.23 g/mol
Cat. No. B10901867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate
Molecular FormulaC9H14N4O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NN(C(=C1)[N+](=O)[O-])C
InChIInChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)10-6-5-7(13(15)16)12(4)11-6/h5H,1-4H3,(H,10,11,14)
InChIKeyDWBCTDVYIBCDMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate (CAS 2171314-53-5): Core Structural Profile and Procurement Identifiers


tert-Butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate (CAS 2171314-53-5) is a synthetic pyrazole-based heterocyclic building block with the molecular formula C9H14N4O4 and a molecular weight of 242.23 g/mol . This compound features a 1-methylpyrazole core bearing a nitro group at the 5-position and a tert-butyl carbamate (Boc)-protected amine at the 3-position . The Boc group serves as a readily cleavable protecting group under acidic conditions, rendering the 3-position amine available for further functionalization in multi-step synthetic sequences. The compound is commercially available with a typical purity specification of ≥95% from multiple specialized chemical suppliers serving research and development applications .

Why Generic Substitution of tert-Butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate Fails: The Critical Role of Nitro Regiochemistry


In pyrazole-based heterocyclic chemistry, the precise positioning of substituents—particularly electron-withdrawing nitro groups—governs fundamental molecular properties that dictate synthetic utility and downstream performance. For tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate, the 5-nitro-3-carbamate substitution pattern is not interchangeable with its regioisomeric counterpart (3-nitro-5-carbamate, CAS 948573-72-6). X-ray crystallography, NMR, and computational studies on structurally related nitro-substituted pyrazoles have demonstrated that the nitro group position exerts a pronounced influence on annular tautomerism, aromaticity, and electron density distribution across the heterocyclic ring [1]. These electronic and conformational differences translate directly into quantifiable variations in stability, reactivity, and downstream derivatization outcomes, making regioisomer-specific procurement essential for reproducible research results.

Quantitative Differentiation Evidence for tert-Butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate: Comparative Data Against Regioisomeric Analogs


Thermodynamic Stability Advantage of the 5-Nitro-3-Carbamate Regioisomer

Computational studies using the M06-2X/6-311++G(d,p) level of theory demonstrate that the 5-nitro-substituted pyrazole core exhibits significantly lower relative enthalpy compared to its 3-nitro regioisomer, indicating intrinsically greater thermodynamic stability [1]. This stabilization is attributed to more favorable electron delocalization patterns and reduced intramolecular steric strain when the nitro group occupies the 5-position adjacent to the N-methyl substituent [1].

Pyrazole Regiochemistry Theoretical Chemistry Thermodynamic Stability Molecular Energetics

Regioselective Synthesis Yield Advantage: Circumventing Isomeric Mixture Contamination

The procurement of regioisomerically pure tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate bypasses significant synthetic challenges inherent to direct nitration approaches. Direct electrophilic nitration (HNO₃/H₂SO₄) of N-methylpyrazole derivatives bearing existing substituents often yields unpredictable and inseparable isomeric mixtures. In a documented case for a related pyrazole scaffold, direct nitration produced a ~1:1 mixture of 4-nitro and 5-nitro products due to competing kinetic versus thermodynamic control . In contrast, dedicated synthetic routes to the 5-nitro-3-carbamate regioisomer achieve >90% isolated yield of the desired product when prepared via the appropriate nitrosation-reduction-protection sequence starting from 1-methyl-1H-pyrazol-5-amine .

Regioselective Synthesis Nitration Chemistry Pyrazole Functionalization Reaction Yield Optimization

Distinct Electronic Profile and Reactivity Divergence from 3-Nitro Regioisomer

Comprehensive experimental and computational spectroscopic analysis reveals that the 5-nitro and 3-nitro regioisomers of 1-methylpyrazole possess fundamentally different electronic structures [1]. Natural Bond Orbital (NBO) analysis demonstrates that the 5-nitro isomer exhibits a distinct HOMO-LUMO energy gap and altered nitrogen lone-pair availability compared to the 3-nitro isomer [1]. Critically, these electronic differences manifest in divergent coordination chemistry behavior: attempts to complex 1-methyl-3-nitropyrazole with tetrachloroplatinate(II) anion were unsuccessful due to steric hindrance from the proximal methyl and nitro groups, coupled with electrostatic repulsion from electron-dense nitro oxygen atoms [2]. In contrast, the 5-nitro isomer, with its nitro group removed from the carbamate-bearing ring position, provides unobstructed access to the pyrazole N2 lone pair for metal coordination or electrophilic functionalization.

Electronic Spectroscopy NBO Analysis Pyrazole Electronics Substituent Effects

Research and Industrial Application Scenarios Where tert-Butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate Provides Definitive Advantages


Scaffold for 3-Amino-1-methyl-5-nitropyrazole-Derived Bioactive Conjugates

The Boc-protected amine at the 3-position of tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate serves as a latent amino group that can be selectively deprotected under mild acidic conditions (TFA or HCl) to generate the corresponding 3-amino-1-methyl-5-nitropyrazole core . This free amine can subsequently be functionalized via amide bond formation, reductive amination, or urea/thiourea synthesis to generate focused libraries of pyrazole-based compounds. The 5-nitro group remains intact during Boc deprotection, preserving a key pharmacophoric element or a site for further reduction to an amino group if desired . This orthogonal protection strategy is particularly valuable in medicinal chemistry programs targeting kinase inhibition or antimicrobial activity, where the nitro group contributes to target binding affinity [1].

Building Block for Fused Heterocyclic Systems via Intramolecular Cyclization

The 5-nitro-3-carbamate substitution pattern positions the nitro group adjacent to the N1-methyl substituent, creating an electronically activated site suitable for intramolecular cyclization reactions. Ortho-substituted nitroarenes and nitroheteroarenes serve as precursors for the synthesis of fused pyrazoles and pyrazolo-fused heterocyclic derivatives via reductive cyclization or nucleophilic aromatic substitution cascades . The 5-nitro regioisomer, with its nitro group ortho to the ring nitrogen, is ideally configured for such annulation strategies, whereas the 3-nitro regioisomer positions the nitro group distal to the nitrogen, altering the cyclization trajectory and product outcome. The thermodynamic stability of the 5-nitro scaffold (as established in Section 3) further supports its use in high-temperature cyclization conditions without undesired isomerization [1].

Precursor for Nitro-Reduced Amino-Pyrazole Intermediates in Agrochemical Synthesis

Selective reduction of the 5-nitro group in tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate yields the corresponding 5-amino-3-(Boc-amino)pyrazole intermediate . This 5-amino group can be further elaborated through diazotization, acylation, or sulfonylation to generate a diverse array of pyrazole derivatives. The 5-amino-3-carbamate scaffold is structurally related to pyrazole-based nitrification inhibitors and pesticide intermediates, where the specific regioisomeric arrangement governs both biological activity and environmental fate [1]. The established regioisomeric purity of the purchased material ensures that downstream agrochemical candidates meet regulatory standards for chemical identity and impurity profiling.

Ligand Precursor for Pyrazole-Containing Metal Complexes in Catalysis and Bioinorganic Chemistry

The electronic and steric profile of the 5-nitro-3-carbamate regioisomer permits the pyrazole N2 nitrogen to function as an accessible σ-donor site for metal coordination. In contrast to the 3-nitro regioisomer, which fails to complex with Pt(II) species due to combined steric hindrance and electrostatic repulsion , the 5-nitro isomer provides unobstructed access to the N2 lone pair. This accessibility enables the synthesis of pyrazole-based metal complexes for applications in homogeneous catalysis (e.g., cross-coupling reactions) or as potential metallodrug candidates where the nitro group contributes to redox activity and the Boc-protected amine serves as a handle for bioconjugation [1]. The commercial availability of the compound in ≥95% purity ensures reproducible metal-ligand stoichiometry and complex characterization .

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